molecular formula C17H20N2O4S2 B2455635 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide CAS No. 950013-35-1

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide

Cat. No. B2455635
CAS RN: 950013-35-1
M. Wt: 380.48
InChI Key: LCNGHXPTHDXUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .

Mode of Action

This inhibition could lead to a halt in the cell cycle, preventing cells from entering the S phase and undergoing DNA replication .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. By preventing the transition from the G1 phase to the S phase, the compound can effectively halt cell proliferation . The downstream effects of this include a potential decrease in the growth of certain types of cells, such as cancer cells .

Pharmacokinetics

Like many small molecule drugs, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized (often in the liver), and eventually excreted . These properties can significantly impact the bioavailability of the drug, or the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation. By halting the cell cycle, the compound can potentially slow or stop the growth of certain types of cells . This could have therapeutic implications in diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by the characteristics of the individual taking the drug, including their metabolism, immune system status, and the presence of other diseases .

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-4-9-17(14(2)12-13)25(22,23)18-15-5-7-16(8-6-15)19-10-3-11-24(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNGHXPTHDXUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide

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